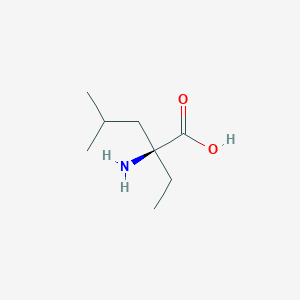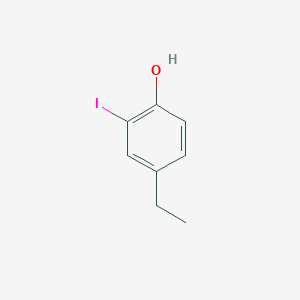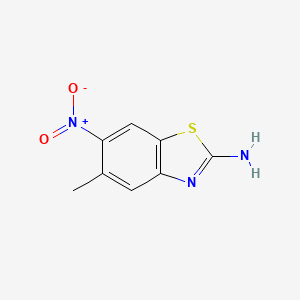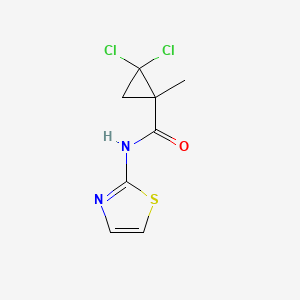
2,2-dichloro-1-methyl-N-(1,3-thiazol-2-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- is a complex organic compound with a unique structure that includes a cyclopropane ring, dichloro substituents, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- typically involves the reaction of cyclopropanecarboxylic acid derivatives with thiazole-containing compounds under specific conditions. One common method includes the use of cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, which is reacted with thiazole derivatives in the presence of a dehydrating agent to form the desired amide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The dichloro substituents may enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: A related compound with similar structural features but different functional groups.
Cyclopropanecarboxamide, 2,2-dichloro-N-(4,5-dihydro-2-thiazolyl)-1-methyl-: Another derivative with slight variations in the thiazole ring.
Uniqueness
Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-2-thiazolyl- is unique due to its specific combination of a cyclopropane ring, dichloro substituents, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H8Cl2N2OS |
|---|---|
Peso molecular |
251.13 g/mol |
Nombre IUPAC |
2,2-dichloro-1-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H8Cl2N2OS/c1-7(4-8(7,9)10)5(13)12-6-11-2-3-14-6/h2-3H,4H2,1H3,(H,11,12,13) |
Clave InChI |
GLJZLKVEOGDGQU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1(Cl)Cl)C(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13946387.png)
![3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13946389.png)
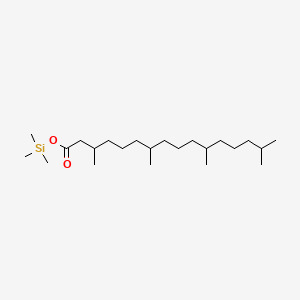
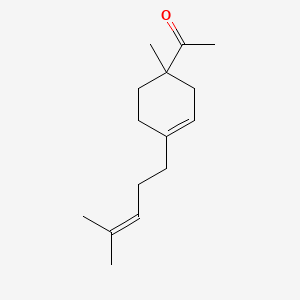
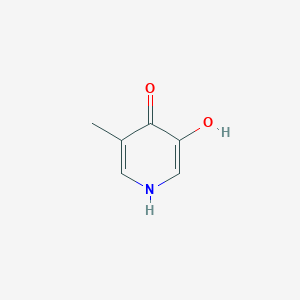
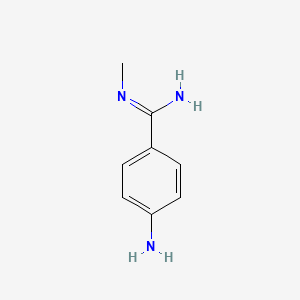
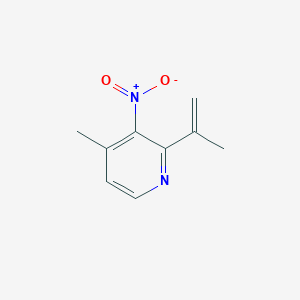
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)

